molecular formula C19H14F3NO3 B1444657 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one CAS No. 1312117-85-3

5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one

Cat. No. B1444657
M. Wt: 361.3 g/mol
InChI Key: HBOJVVNPSBQYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C19H14F3NO3/c1-11(24)13-6-8-16(18-14(13)7-9-17(25)23-18)26-10-12-4-2-3-5-15(12)19(20,21)22/h2-9H,10H2,1H3,(H,23,25) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.32 . Its melting point is between 198 - 200 degrees Celsius . The compound’s linear formula is C19H14F3NO3 .

Scientific Research Applications

Enzyme Inhibition and Anti-Inflammatory Effects

One significant application of this compound is in the inhibition of key enzymes involved in inflammation. A study highlighted the synthesis and evaluation of derivatives that inhibit the enzyme lyso-PAF acetyltransferase, crucial in the biosynthesis of platelet-activating factor (PAF) in inflammatory cells. These derivatives, including FUD-7 and FUD-8, showed strong inhibitory activity and significant anti-inflammatory effects in vivo, suggesting their potential as therapeutic agents for inflammation-related conditions (Yamazaki et al., 2013).

Fluorescence and Labeling Applications

Another research found that 6-methoxy-4-quinolone, a compound related to 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one, is a novel fluorophore exhibiting strong fluorescence in a wide pH range. This property makes it suitable for biomedical analysis, including use as a fluorescent labeling reagent. The compound displayed high stability against light and heat, making it a valuable tool in various biological and chemical studies (Hirano et al., 2004).

Tubulin Polymerization Inhibition

Compounds with structural similarities to 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one have been explored for their role in inhibiting tubulin polymerization. A study demonstrated that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound with a similar structure, inhibits tubulin polymerization, suggesting potential applications in cancer therapy due to its antiproliferative activity against human cancer cells (Minegishi et al., 2015).

Antiplasmodial Activity

Derivatives of compounds structurally related to 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one have been studied for their antiplasmodial activity. These derivatives have shown promising results against chloroquine-resistant strains of Plasmodium falciparum, suggesting potential applications in the treatment of malaria (Hadanu et al., 2012).

Corrosion Inhibition

Recent research has explored the use of dihydrothieno[2,3-c]isoquinolines, related to the compound , as corrosion inhibitors. These compounds were tested on mild steel in sulfuric acid solutions and showed effective corrosion inhibition properties, suggesting their potential application in industrial settings (Marae et al., 2022).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

5-acetyl-8-[[2-(trifluoromethyl)phenyl]methoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO3/c1-11(24)13-6-8-16(18-14(13)7-9-17(25)23-18)26-10-12-4-2-3-5-15(12)19(20,21)22/h2-9H,10H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOJVVNPSBQYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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